(-)-Bicuculline methochloride (-)-Bicuculline methochloride Water-soluble GABAA antagonist. Methochloride salt of (+)-bicuculline. Actions on neuronal Ca2+-activated K+ channels reported. Soluble in 1 ml water to give specified mM/ml concentration.
Water-soluble GABAA antagonist. Methochloride salt of (+)-bicuculline. Actions on neuronal Ca2+-activated K+ channels reported. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
(−)-Bicuculline methochloride is an enantiomer of the GABA antagonist (+)-bicuculline methochloride. It increases the firing rate in rat cortical neurons similar to the (+) isomer but lacks GABA antagonist activity. (–)-Bicuculline methochloride inhibits sodium-independent GABA receptor binding with an IC50 value of 500 μM, which is approximately 100-fold less potent than (+)-bicuculline methochloride, but there is no stereoselectivity for sodium-dependent GABA receptor binding.
Brand Name: Vulcanchem
CAS No.: 53552-05-9
VCID: VC0521206
InChI: InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
SMILES: C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
Molecular Formula: C21H20ClNO6
Molecular Weight: 417.8 g/mol

(-)-Bicuculline methochloride

CAS No.: 53552-05-9

Cat. No.: VC0521206

Molecular Formula: C21H20ClNO6

Molecular Weight: 417.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(-)-Bicuculline methochloride - 53552-05-9

Specification

CAS No. 53552-05-9
Molecular Formula C21H20ClNO6
Molecular Weight 417.8 g/mol
IUPAC Name 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride
Standard InChI InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
Standard InChI Key RLJKFAMYSYWMND-UHFFFAOYSA-M
Isomeric SMILES C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
Canonical SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

(-)-Bicuculline methochloride is a methochloride salt derivative of (+)-bicuculline with enhanced stability and solubility characteristics. The chemical name is [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride . This quaternary salt form significantly improves the compound's utility in experimental settings by overcoming limitations of the parent compound.

Table 1: Physical and Chemical Properties of (-)-Bicuculline Methochloride

PropertyValue
Molecular FormulaC₂₁H₂₀ClNO₆
Molecular Weight417.85 g/mol
CAS Number38641-83-7 (or 53552-05-9)
AppearanceGreen solid
SolubilitySoluble in water (100 mM)
Purity≥99% (research grade)
StorageRoom temperature
PubChem Identifier44134574

The compound's structure contains several key functional groups including benzodioxol, isoquinolinium, and furo-oxo moieties that contribute to its biological activity and receptor binding properties . The stereochemistry of the compound is particularly important, as indicated by the R-(R*,S*) designation in its formal chemical name .

Pharmacological Activity

(-)-Bicuculline methochloride is primarily known as a competitive antagonist of GABA₍A₎ receptors, which are critical inhibitory neurotransmitter receptors in the central nervous system. The compound competitively binds to GABA₍A₎ receptors with an IC₅₀ of approximately 8.4 μM .

Mechanism of Action

The compound works by binding to GABA₍A₎ receptors and preventing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from activating these receptors. Physiochemical research has suggested that certain structural elements of bicuculline are isosteric with the biologically active conformation of GABA . The distance from the onium group to a carboxylate oxygen in GABA is fixed between 5.2 and 5.8 Å, which aligns well with a distance of 5.6 Å between equivalent groups in bicuculline .

Beyond its primary action on GABA₍A₎ receptors, (-)-bicuculline methochloride also exhibits non-GABA receptor-mediated actions . It has been shown to affect other neurotransmitter systems, including the cholinergic system, making its pharmacological profile more complex than initially understood .

Electrophysiological Effects

Electrophysiological studies have demonstrated that (-)-bicuculline methochloride effectively reduces both spontaneous inhibitory post-synaptic currents (IPSCs) and evoked IPSCs in neuronal preparations . Figure 1 from Hello Bio demonstrates this inhibitory effect on GABA₍A₎-mediated currents in mouse cortical neurons .

Research Applications

(-)-Bicuculline methochloride has been extensively utilized in neuroscience research, with applications spanning from basic receptor studies to complex behavioral experiments.

Neural Circuit Investigation

The compound has proven valuable for investigating inhibitory circuits in the brain. By blocking GABA₍A₎ receptor-mediated inhibition, researchers can assess the contribution of GABAergic signaling to various neural processes .

Behavioral Studies

Studies have used (-)-bicuculline methochloride to examine the role of GABAergic transmission in behavioral processes. For example, unilateral infusions into the basal forebrain robustly activate ambulatory locomotion in rodents. In one particular study, researchers delivered 67 ng (0.18 nmol) of bicuculline after saline infusions and observed significant increases in locomotor activity .

Auditory Processing Research

Recent research has explored the effects of GABA antagonism on auditory steady-state responses (ASSRs). A 2020 study demonstrated that (+)-bicuculline (a related compound) dose-dependently reduced ASSR signals in free-moving rats, suggesting an important role for GABAergic signaling in auditory processing . Specifically, the compound significantly reduced event-related spectral perturbations (ERSPs) at doses of 2 and 4 mg/kg .

Epilepsy and Seizure Research

The compound is frequently used in seizure models due to its ability to reduce inhibitory neurotransmission, which can trigger seizure-like activity. This application has proven valuable for investigating antiepileptic drugs and understanding seizure mechanisms .

Table 2: Dosages and Effects in Different Research Applications

Research ApplicationTypical Dosage RangeObserved Effects
Locomotor activation studies67-80 ng (0.18 nmol)Increased ambulatory movement, beam break activity
Auditory response studies1-4 mg/kg (subcutaneous)Reduced auditory steady-state responses, increased baseline gamma power
In vitro receptor studies10 μMInhibition of GABA₍A₎ receptor currents
Seizure induction>880 ng/g brain concentrationConvulsions, consistent with pharmacokinetics

Comparative Pharmacology

(-)-Bicuculline methochloride is one of several salt forms of bicuculline used in research. Others include the methiodide and methobromide forms, which have similar pharmacological properties but differ in solubility characteristics .

Advantages Over Parent Compound

The methochloride salt has several advantages over the freebase form of bicuculline:

  • Enhanced water solubility (up to 100 mM in water)

  • Greater stability at physiological pH

  • More reliable activity in experimental settings due to consistent solubility

Comparison with Other GABA Antagonists

Researchers often choose between several GABA receptor antagonists based on specific experimental requirements. These alternatives include gabazine, picrotoxin, and phaclofen, each with distinct pharmacological profiles .

Stereochemistry and Optical Isomerism

An interesting aspect of bicuculline chemistry is the existence of optical isomers. Both (+) and (-) forms of bicuculline methochloride have been studied as GABA antagonists . Early research by Collins and Hill (1974) explored the relationship between these optical isomers and their activity at GABA receptors, providing insights into the structural basis of receptor-ligand interactions .

The stereochemical considerations are particularly important when interpreting research findings, as different stereoisomers may exhibit varying potencies and specificities for receptor subtypes.

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